Epitizide-15N2, d2
Description
Theoretical Underpinnings of Stable Isotope Labeling in Organic Chemistry and Biochemistry
Stable isotope labeling is a technique that utilizes non-radioactive isotopes to trace the fate of atoms or molecules in chemical reactions and biological pathways. creative-proteomics.comwikipedia.org The fundamental principle lies in the fact that isotopes of an element share the same number of protons and electrons, and thus exhibit nearly identical chemical reactivity. creative-proteomics.comdiagnosticsworldnews.com However, they differ in the number of neutrons, resulting in a difference in atomic mass. diagnosticsworldnews.com This mass difference is the key to their utility as tracers, as it allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgall-chemistry.com
In organic chemistry, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into molecules. all-chemistry.comsymeres.com This labeling allows chemists to elucidate reaction mechanisms by tracking the position of the labeled atoms from reactants to products. wikipedia.org In biochemistry, stable isotope labeling is crucial for metabolic flux analysis, which studies the flow of atoms through metabolic pathways, providing insights into cellular metabolism. creative-proteomics.comwikipedia.org
Significance of Isotopic Enrichment in Molecular Probes
Isotopic enrichment refers to the process of increasing the concentration of a specific isotope of an element in a sample above its natural abundance. isotope.com For a molecular probe to be effective, the labeled isotope must be present in a high enough concentration to be distinguished from the naturally occurring levels of that isotope. itrcweb.org The degree of enrichment is expressed as a percentage of the mole fraction of the isotope at a specific labeled site within the molecule. isotope.com
High isotopic enrichment is critical for the sensitivity and accuracy of analytical measurements. creative-proteomics.com In techniques like mass spectrometry, a higher enrichment level leads to a stronger signal for the labeled molecule, making it easier to detect and quantify, especially in complex biological matrices where the analyte may be present in low concentrations. musechem.com This enhanced detection capability is vital for studies involving drug metabolism, proteomics, and metabolomics. symeres.com
Rationale for Deuterium and Nitrogen-15 Labeling in Pharmaceutical Research Tools
The use of deuterium (²H) and nitrogen-15 (¹⁵N) labeling in pharmaceutical research is driven by their unique properties and the valuable information they provide.
Deuterium (²H) Labeling:
Kinetic Isotope Effect: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This difference can slow down the rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. symeres.commusechem.com This property is exploited to enhance the metabolic stability of drugs by replacing hydrogen atoms at sites of metabolic attack with deuterium. musechem.com This can lead to an improved pharmacokinetic profile, such as a longer half-life. symeres.com
Internal Standards: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis using mass spectrometry. musechem.com Because they have the same chemical properties as the unlabeled drug, they co-elute during chromatography and experience similar ionization efficiency, but are distinguishable by their higher mass. This allows for precise and accurate quantification of the drug in biological samples. musechem.com
Nitrogen-15 (¹⁵N) Labeling:
Tracing Nitrogen-Containing Compounds: Many pharmaceuticals are nitrogen-containing compounds. ¹⁵N labeling provides a direct way to trace the metabolic fate of these molecules. By monitoring the incorporation of ¹⁵N into various metabolites, researchers can elucidate complex metabolic pathways.
Structural and Interaction Studies: Nitrogen-15 is a valuable nucleus for NMR spectroscopy. symeres.com Labeling proteins and nucleic acids with ¹⁵N allows for detailed structural characterization and the study of drug-target interactions. diagnosticsworldnews.comsymeres.com
The dual labeling in "Epitizide-15N2, d2" combines the advantages of both deuterium and nitrogen-15, making it a powerful tool for comprehensive pharmacokinetic and metabolic studies.
Overview of Epitizide (B130304) Derivatives as Research Probes
Epitizide is a thiazide diuretic that acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water and electrolytes. smolecule.comijprajournal.com Thiazide diuretics are a cornerstone in the management of hypertension and edema. ijprajournal.com
The isotopically labeled derivative, this compound, is designed to be used as a research probe. While specific research findings utilizing this exact compound are not widely published, its structure suggests its application in several key areas of pharmaceutical research:
Drug Metabolism and Pharmacokinetic (DMPK) Studies: As an internal standard in quantitative assays to determine the concentration of epitizide in biological fluids like blood and urine. The deuterium labeling provides a distinct mass for MS detection, while the chemical behavior is identical to the parent drug. musechem.com
Metabolite Identification: The ¹⁵N labels can help in identifying and tracking the formation of nitrogen-containing metabolites of epitizide.
Bioavailability Studies: Labeled compounds are used to accurately determine the fraction of an administered drug that reaches the systemic circulation.
Doping Control: Analytical methods for detecting diuretics in athletes' urine often use isotopically labeled internal standards for accurate quantification. researchgate.net
The development of isotopically labeled derivatives like this compound, is crucial for generating the precise and reliable data required for drug development and regulatory approval. metsol.com
Properties
Molecular Formula |
C₁₀H₉D₂ClF₃N¹⁵N₂O₄S₃ |
|---|---|
Molecular Weight |
429.85 |
Synonyms |
6-Chloro-3,4-dihydro-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide-15N2, d2; 6-Chloro-3,4-dihydro-7-sulfamoyl-3-_x000B_(2,2,2-trifluoroethylthiomethyl)-2H-1,2,4-benzothiadiazine 1,1-Dioxide-15N2, d2; Epithiazid |
Origin of Product |
United States |
Synthetic Strategies and Chemical Isotopic Incorporation for Epitizide 15n2, D2
Retrosynthetic Analysis for Targeted Isotopic Labeling of Epitizide (B130304)
A retrosynthetic analysis of Epitizide-15N2, d2 guides the strategic disconnection of the target molecule into readily available or synthetically accessible precursors. The core structure of Epitizide is a substituted benzothiadiazine ring system. The isotopic labels are strategically placed: two nitrogen-15 (B135050) atoms in the sulfonamide and the thiadiazine ring, and two deuterium (B1214612) atoms on the methylene (B1212753) group of the trifluoroethylthiomethyl side chain.
The primary disconnection points are the C-N bond formation for the cyclization of the thiadiazine ring and the C-S bond of the trifluoroethylthiomethyl group. This leads to two key precursors: a doubly ¹⁵N-labeled 4-amino-5-chloro-N-methylbenzene-1,3-disulfonamide and a deuterated 2,2,2-trifluoroethylthioacetaldehyde equivalent. This approach allows for the introduction of the isotopic labels in the early stages of the synthesis, ensuring high incorporation efficiency.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Isotopic Label |
| 4-Amino-5-chloro-N-methyl-[¹⁵N₂]-benzene-1,3-disulfonamide | ¹⁵N₂ |
| [²H₂]-2,2,2-Trifluoroethylthioacetaldehyde Dimethyl Acetal (B89532) | d₂ |
Precursor Synthesis and Isotopic Enrichment Methodologies
The successful synthesis of this compound hinges on the efficient preparation of its isotopically enriched precursors.
Deuterium Incorporation via Specific Reaction Pathways
The deuterium atoms are incorporated into the methylene group adjacent to the sulfur atom in the 2,2,2-trifluoroethylthiomethyl side chain. This is achieved through a base-catalyzed hydrogen-deuterium exchange reaction on a suitable precursor. A common method involves the treatment of a thioacetal with a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a base. The acidity of the methylene protons adjacent to the sulfur atom facilitates this exchange.
For the synthesis of [²H₂]-2,2,2-trifluoroethylthioacetaldehyde dimethyl acetal, one viable pathway starts with 2,2,2-trifluoroethanethiol (B73368). This thiol can be reacted with a suitable two-carbon aldehyde equivalent, such as chloroacetaldehyde (B151913) dimethyl acetal, under basic conditions. The subsequent deuteration of the resulting thioether can be performed using a strong base in a deuterated solvent to afford the desired deuterated precursor.
Nitrogen-15 Introduction at Designated Molecular Positions
The introduction of two nitrogen-15 atoms requires the use of ¹⁵N-labeled starting materials. The synthesis of the key intermediate, 4-amino-5-chloro-N-methyl-[¹⁵N₂]-benzene-1,3-disulfonamide, can be achieved from a doubly aminated benzene (B151609) derivative. A potential route involves the use of ¹⁵N-labeled ammonia (B1221849) or a primary amine source in the synthesis of the aromatic diamine precursor. alfa-chemistry.com A late-stage isotopic exchange on the primary amine could also be considered, utilizing a ¹⁵N-labeled benzophenone (B1666685) imine as the nitrogen source. acs.org
Alternatively, a diazo-transfer reaction using a ¹⁵N-labeled reagent can be employed to introduce one of the nitrogen-15 atoms into the sulfonamide group. For the second nitrogen-15 atom in the thiadiazine ring, a ¹⁵N-labeled amine would be required during the initial steps of synthesizing the substituted aniline (B41778) precursor.
Multi-step Synthetic Route Optimization for this compound
The assembly of the final isotopically labeled Epitizide molecule involves a multi-step sequence that requires careful optimization of reaction conditions to maximize yield and isotopic purity.
Chemical Transformations and Reaction Conditions
The pivotal step in the synthesis is the condensation reaction between the ¹⁵N-labeled 4-amino-5-chloro-N-methylbenzene-1,3-disulfonamide and the deuterated 2,2,2-trifluoroethylthioacetaldehyde dimethyl acetal. This reaction typically proceeds under acidic conditions to facilitate the formation of the thiadiazine ring.
Proposed Synthetic Scheme:
Synthesis of 4-amino-5-chloro-N-methyl-[¹⁵N₂]-benzene-1,3-disulfonamide: Starting from a suitable dichlorinated and nitrated benzene derivative, sequential amination with ¹⁵N-ammonia and ¹⁵N-methylamine, followed by chlorosulfonation and amination, can yield the desired doubly labeled precursor.
Synthesis of [²H₂]-2,2,2-trifluoroethylthioacetaldehyde dimethyl acetal: Reaction of 2,2,2-trifluoroethanethiol with chloroacetaldehyde dimethyl acetal followed by base-catalyzed H/D exchange with D₂O.
Condensation and Cyclization: Acid-catalyzed reaction of the two precursors to form the dihydrobenzothiadiazine ring of this compound.
Optimization of reaction parameters such as temperature, reaction time, and catalyst choice is crucial at each step to ensure high conversion and minimize side product formation.
Purification Techniques for Labeled Intermediates and Final Product
Purification of the isotopically labeled intermediates and the final product is essential to remove any unlabeled or partially labeled species and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of sulfonamides and their labeled analogs. acs.orgnih.govnih.gov
Table 2: Purification Parameters for Labeled Compounds
| Compound | Purification Method | Stationary Phase | Mobile Phase |
| Labeled Intermediates | Column Chromatography | Silica Gel | Gradient of hexane (B92381) and ethyl acetate |
| This compound (Final Product) | Preparative HPLC | C18 reverse-phase | Gradient of acetonitrile (B52724) and water with a small percentage of formic acid |
The purity and isotopic enrichment of the final product, this compound, must be rigorously confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity and Chemical Fidelity Assessment Post-Synthesis
Following the synthesis of this compound, a rigorous assessment of its isotopic purity and chemical fidelity is paramount. This ensures that the isotopic labels are correctly incorporated at the desired positions and that the structural integrity of the parent molecule is maintained. This verification is typically achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful non-destructive techniques used to confirm the successful isotopic labeling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the protons on the deuterated methylene group (adjacent to the thioether) would be significantly diminished or absent compared to the unlabeled Epitizide. This provides direct evidence of successful deuteration.
²H NMR: Deuterium NMR spectroscopy can be employed to directly observe the deuterium signal, confirming the presence and chemical environment of the incorporated deuterium atoms. A peak in the ²H NMR spectrum corresponding to the labeled position verifies the effectiveness of the deuteration process. wikipedia.orghuji.ac.ilmagritek.com
¹⁵N NMR: ¹⁵N NMR spectroscopy is instrumental in confirming the incorporation of the nitrogen-15 isotopes. The ¹⁵N chemical shifts are sensitive to the electronic environment of the nitrogen atoms. beilstein-journals.orgacs.orgnih.gov The presence of signals in the ¹⁵N spectrum at chemical shifts characteristic of the sulfonamide and thiazide nitrogen atoms confirms their successful labeling. beilstein-journals.org Furthermore, ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can provide additional structural confirmation. beilstein-journals.org
¹³C NMR: The carbon-13 NMR spectrum can also be affected by the isotopic labeling. The carbon atom attached to the deuterium will show a characteristic multiplet due to C-D coupling and a shift in its resonance frequency. Similarly, carbons adjacent to the ¹⁵N atoms may exhibit splitting due to ¹³C-¹⁵N coupling, providing further evidence of labeling. acs.orgacs.org
Infrared (IR) Spectroscopy:
IR spectroscopy can detect changes in vibrational frequencies of chemical bonds containing the heavier isotopes. For instance, the C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). Similarly, the N-H stretching and bending vibrations will be shifted to lower wavenumbers upon replacement with ¹⁵N. While these shifts can sometimes be subtle and overlap with other signals, they can serve as a complementary method for confirming isotopic incorporation.
A summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Expected Observation for this compound | Interpretation |
| ¹H NMR | Disappearance or significant reduction of the signal for the CH₂ group adjacent to the thioether. | Successful deuteration at the target methylene position. |
| ²H NMR | Appearance of a signal corresponding to the deuterated methylene group. | Direct confirmation of deuterium incorporation. wikipedia.orghuji.ac.il |
| ¹⁵N NMR | Presence of two distinct signals in the characteristic regions for sulfonamide and thiazide nitrogens. | Successful incorporation of two ¹⁵N atoms. beilstein-journals.orgacs.org |
| ¹³C NMR | Splitting of the signal for the carbon atom bonded to deuterium; potential splitting of signals for carbons adjacent to the ¹⁵N atoms. | Confirmation of deuteration and ¹⁵N labeling. acs.org |
| IR Spectroscopy | Appearance of C-D stretching bands at lower frequencies; shift in N-H vibrational bands. | Confirms the presence of C-D and ¹⁵N-H bonds. |
Mass spectrometry (MS) is a fundamental technique for verifying the molecular weight of the synthesized compound and quantifying the level of isotopic enrichment. symeres.commedchemexpress.com
For this compound, the unlabeled molecule has a specific molecular weight. The incorporation of two deuterium atoms (each with an atomic mass difference of approximately 1 Da compared to protium) and two nitrogen-15 atoms (each with an atomic mass difference of approximately 1 Da compared to nitrogen-14) results in a total mass increase of approximately 4 Da.
High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the labeled compound, confirming the expected mass shift. By analyzing the isotopic cluster of the molecular ion peak, the percentage of isotopic enrichment can be accurately determined. This ensures that the desired level of labeling has been achieved and provides information about the distribution of isotopologues. For instance, the analysis can distinguish between molecules containing one, two, or no deuterium atoms, and similarly for the ¹⁵N labels. A high isotopic enrichment (typically >98%) is desirable for most applications.
The following table illustrates the expected mass spectrometric data.
| Parameter | Unlabeled Epitizide | This compound | Significance |
| Molecular Formula | C₁₀H₁₁ClF₃N₃O₄S₃ | C₁₀H₉D₂ClF₃¹⁵N₂O₄S₃ | Reflects isotopic substitution. |
| Monoisotopic Mass (approx.) | 425.95 | 429.96 | Confirms a mass shift of +4 Da. |
| Isotopic Enrichment | N/A | >98% | Quantifies the success of the labeling reaction. |
Spectroscopic Characterization (e.g., NMR, IR) for Isotopic Confirmation
Yield Optimization and Scalability Considerations in Labeled Compound Synthesis
The synthesis of isotopically labeled compounds often involves expensive starting materials and complex multi-step procedures, making yield optimization and scalability critical factors. musechem.comscripps.edu
Yield Optimization:
Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing the yield. musechem.com For the synthesis of this compound, this would involve optimizing the conditions for both the formation of the thiazide ring structure and the introduction of the deuterated side chain.
Purification: Efficient purification methods, such as high-performance liquid chromatography (HPLC), are necessary to isolate the desired labeled compound with high chemical and isotopic purity, which in turn affects the final isolated yield.
Scalability:
Process Safety and Robustness: Scaling up the synthesis from milligram to gram or even kilogram quantities requires careful consideration of reaction exotherms, reagent handling, and process robustness to ensure consistent results. scripps.edu
Flow Chemistry: Modern techniques like flow chemistry are increasingly being adopted for the synthesis of labeled compounds. adesisinc.com Flow reactors can offer better control over reaction parameters, improved safety for handling hazardous reagents, and can lead to higher yields and purity, facilitating scalability. adesisinc.com
The table below summarizes key considerations for yield optimization and scalability.
| Factor | Considerations for this compound Synthesis | Impact |
| Reaction Optimization | Screening of catalysts, solvents, and temperature for key steps. | Maximizes conversion and minimizes side products. musechem.com |
| Labeled Precursors | Sourcing high-purity ¹⁵N- and deuterium-labeled starting materials. | Ensures efficient incorporation and reduces impurities. scripps.edu |
| Purification Strategy | Development of an efficient HPLC or crystallization method. | High recovery of the pure labeled product. |
| Scalability Approach | Evaluation of batch vs. flow chemistry for larger scale production. | Ensures safe, consistent, and efficient manufacturing. adesisinc.com |
| Cost Analysis | Late-stage introduction of isotopes; minimizing synthetic steps post-labeling. | Reduces overall cost of the final labeled compound. musechem.com |
Advanced Analytical Methodologies Employing Epitizide 15n2, D2 As a Reference Standard
Validation of Quantitative Bioanalytical Methods (excluding human clinical data)
Linearity and Calibration Range Determination
In quantitative analysis, establishing linearity is a critical step to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specific range. When using Epitizide-15N2, d2 as an internal standard (IS), calibration curves are constructed by plotting the peak area ratio of the analyte (unlabeled Epitizide) to the IS against the analyte's concentration. A fixed amount of this compound is added to each calibration standard and sample. chromatographyonline.com This ratio-based approach corrects for potential variations in injection volume and instrument response. biopharmaservices.com
The calibration range is defined by the upper and lower limits of quantitation, which are the highest and lowest concentrations that can be measured with acceptable accuracy and precision. A typical calibration curve for the quantification of Epitizide (B130304) using this compound would be prepared in a relevant blank matrix.
Table 1: Illustrative Calibration Curve Data for Epitizide using this compound Internal Standard
| Nominal Concentration of Epitizide (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Analyte/IS Peak Area Ratio |
| 1.0 | 5,150 | 505,100 | 0.0102 |
| 2.5 | 12,750 | 510,200 | 0.0250 |
| 10 | 50,900 | 508,500 | 0.1001 |
| 50 | 252,500 | 501,000 | 0.5040 |
| 250 | 1,260,000 | 498,900 | 2.5256 |
| 500 | 2,550,000 | 503,400 | 5.0655 |
| 1000 | 5,080,000 | 499,500 | 10.1702 |
This table presents hypothetical data for illustrative purposes.
A linear regression analysis of these data would typically yield a correlation coefficient (R²) value greater than 0.99, indicating a strong linear relationship between the concentration and the response ratio.
Accuracy and Precision Evaluation in Relevant Biological Matrices
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. Both are fundamental to method validation. The use of a SIL internal standard like this compound significantly enhances the accuracy and precision of a bioanalytical method. scispace.com
These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range in a relevant biological matrix (e.g., plasma, urine from non-human sources, or in vitro preparations). Accuracy is expressed as the percentage of the nominal concentration (% Recovery), and precision is reported as the relative standard deviation (%RSD). For bioanalytical methods, the acceptance criteria are typically within ±15% for accuracy (±20% at the lower limit of quantitation) and an RSD of ≤15% (≤20% at the LLOQ).
Table 2: Example of Inter-Assay Accuracy and Precision Data for Epitizide Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | 3.0 | 2.95 | 98.3% | 4.5% |
| Mid QC | 400 | 408 | 102.0% | 2.1% |
| High QC | 800 | 792 | 99.0% | 1.8% |
This table presents hypothetical data for illustrative purposes. Research on other compounds using ¹⁵N₂-labeled standards has demonstrated accuracies of 95-98% and precision within 0.43-2.4%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Establishment
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower performance boundaries of an analytical method. nih.gov
Limit of Blank (LOB): Represents the highest apparent analyte concentration found when analyzing replicates of a blank sample. quanterix.com
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from the LOB. quanterix.com
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with predefined accuracy and precision. quanterix.comd-nb.info
The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 80-120%) and precision (RSD ≤ 20%). The use of this compound helps to achieve a low and reliable LOQ by minimizing the impact of matrix effects and instrument variability at low concentrations. biopharmaservices.com
Table 3: Illustrative LOD and LOQ Values for Epitizide in a Biological Matrix
| Parameter | Definition | Typical Value (ng/mL) |
| LOD | Lowest concentration reliably detected | 0.3 |
| LOQ | Lowest concentration reliably quantified | 1.0 |
This table presents hypothetical data for illustrative purposes.
Stability Assessment of this compound in Analytical Solvents and Biological Sample Preparations
Assessing the stability of an analyte and its internal standard in various conditions is a mandatory part of method validation to ensure that the concentration does not change from the time of sample collection to the moment of analysis. This compound is expected to exhibit identical stability to the unlabeled Epitizide due to their structural similarity. biopharmaservices.com Stability is typically evaluated under the following conditions:
Stock Solution Stability: Stability in the analytical solvent at room and refrigerated temperatures.
Freeze-Thaw Stability: Stability in the biological matrix after repeated freeze-thaw cycles.
Post-Preparative Stability: Stability of the processed samples in the autosampler before injection.
Stability is assessed by comparing the response of the stored samples against freshly prepared samples, with deviations typically required to be within ±15%.
Table 4: Illustrative Stability Assessment of Epitizide in Human Plasma with this compound
| Stability Condition | Storage Duration | Temperature | Mean % Deviation from Nominal |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | -2.8% |
| Post-Preparative | 24 hours | 4°C | +1.5% |
| Long-Term | 30 days | -80°C | -4.1% |
This table presents hypothetical data for illustrative purposes. Studies on other compounds have shown stability within 95-105% of the initial concentration over extended periods under various storage conditions. researchgate.net
Application in Quantitative Analysis of Related Compounds or Metabolites (in controlled research settings)
The primary application of this compound is as an internal standard for the accurate and precise quantification of Epitizide in various biological samples for pharmacokinetic, metabolic, or toxicological research. nih.gov The stable isotope dilution method (SIDM) is regarded as a measurement method of the highest metrological standing. wikipedia.org
Furthermore, in a controlled research setting, this compound can potentially be used in studies aimed at the quantitative analysis of Epitizide's metabolites. This application is feasible if the metabolic process does not involve the cleavage of the labeled nitrogen or deuterium (B1214612) atoms from the core structure. If a metabolite retains the labeled core, this compound can serve as a reliable internal standard, assuming its chromatographic behavior and ionization efficiency are similar to those of the metabolite. However, if the metabolite is significantly different, a separate labeled internal standard for that specific metabolite would be ideal for the most accurate quantification.
Application of Epitizide 15n2, D2 in Mechanistic Biochemical and Chemical Investigations Excluding Human Clinical Data
Tracing Metabolic Pathways of Epitizide (B130304) and its Analogs in vitro
The use of stable isotope labeling is a cornerstone of modern drug metabolism research, enabling precise tracking of a drug's transformation within a biological system. nih.govcreative-proteomics.com Epitizide-15N2, d2 is particularly valuable in this context for in vitro studies using systems such as liver microsomes or cultured cells. ugent.benih.gov
Enzymatic Reaction Monitoring Using Isotopic Tracers
In the study of drug metabolism, isotopically labeled compounds like this compound are instrumental for monitoring enzymatic reactions. creative-proteomics.com When incubated with metabolically active systems, such as human liver microsomes which contain a host of cytochrome P450 enzymes, the labeled Epitizide can be tracked through various metabolic transformations. mdpi.com Analytical techniques, primarily high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), can distinguish the labeled drug and its metabolites from endogenous molecules and other components of the complex biological matrix. nih.gov
The known mass shift resulting from the 15N and deuterium (B1214612) labels provides a clear and unambiguous signature. For example, if Epitizide undergoes hydroxylation, a common phase I metabolic reaction, the resulting metabolite will retain the isotopic labels, allowing for its confident identification. The rate of disappearance of the parent compound (this compound) and the appearance of its metabolites can be accurately quantified over time, providing crucial data on the kinetics of the enzymatic reactions involved.
Table 1: Hypothetical Monitoring of this compound Metabolism in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | Hydroxylated Metabolite-15N2, d2 Concentration (µM) |
| 0 | 10.0 | 0.0 |
| 15 | 7.5 | 2.5 |
| 30 | 5.0 | 5.0 |
| 60 | 2.5 | 7.5 |
| 120 | 0.5 | 9.5 |
This table represents a simplified model of data that could be generated from such an experiment, demonstrating the conversion of the parent drug to a primary metabolite.
Identification of Biotransformation Products in Subcellular Fractions or Cell Cultures
A significant challenge in metabolism studies is the identification of novel or unexpected metabolites. The use of this compound greatly simplifies this process. doi.org When analyzing the output from an incubation with subcellular fractions (like S9 fractions or microsomes) or whole-cell cultures (such as HepaRG or Caco-2 cells), researchers can specifically look for mass signals that correspond to the labeled parent compound and its potential biotransformation products. ugent.be Any molecule detected that contains the isotopic signature of this compound is confirmed as a derivative of the drug. doi.org
This approach is particularly powerful for identifying products of both phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolism. For instance, a glucuronide conjugate of this compound would be readily identifiable by its mass, which would be the mass of the parent labeled drug plus the mass of glucuronic acid. This allows for the construction of a comprehensive metabolic map for Epitizide without the need for synthesizing every potential metabolite as a reference standard. nih.gov
Elucidation of Reaction Mechanisms in Organic Synthesis or Degradation Studies
Beyond its use in biological systems, this compound is a valuable probe for understanding chemical reaction mechanisms, including those relevant to its synthesis and environmental degradation. slideshare.netresearchgate.net
Isotope Effects in Reaction Kinetics for Epitizide Derivatives
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a chemical reaction and for elucidating the structure of the transition state. libretexts.orgwikipedia.org By comparing the reaction rate of the standard Epitizide with that of this compound, researchers can gain insight into the reaction mechanism.
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org For this compound, the deuterium labels could be used to probe C-H bond cleavage. If a reaction involving the cleavage of a C-D bond in the labeled compound proceeds slower than the corresponding C-H bond cleavage in the unlabeled compound, it indicates that this bond-breaking event is part of the rate-limiting step. libretexts.org The magnitude of the KIE (kH/kD) can provide further details about the symmetry of the transition state. nih.govmdpi.com Secondary KIEs, where the labeled atom is not directly involved in bond breaking, can also provide information about changes in hybridization at the labeled center during the reaction. wikipedia.org
Pathway Determination in Chemical Synthesis or Environmental Fate Studies
Isotopic labeling is an effective method for tracing the pathways of chemical synthesis and for studying the environmental fate of pharmaceuticals. wur.nlnih.gov In the synthesis of Epitizide derivatives, for example, starting with a labeled precursor allows chemists to follow the labeled atoms through a multi-step synthesis, confirming the proposed reaction mechanism and ensuring the correct final product structure. researchgate.netekb.egorgsyn.org
In environmental fate studies, this compound can be used to investigate its degradation under various conditions, such as hydrolysis, photolysis, or microbial action. researchgate.net By spiking environmental samples (e.g., water or soil) with the labeled compound, researchers can trace its degradation products even at very low concentrations. wur.nl The unique mass signature of the labeled fragments helps in identifying the degradation pathway, which is crucial for assessing the environmental impact of the drug. nih.gov For instance, observing the loss of the trifluoroethyl group while the labeled benzothiadiazine core remains intact would provide clear evidence of a specific degradation route.
Table 2: Illustrative Degradation Products of this compound in an Environmental Fate Study
| Degradation Condition | Major Labeled Product Identified | Implied Degradation Pathway |
| Acidic Hydrolysis | 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-15N2, d2 | Cleavage of the thioether linkage |
| Photolysis (UV-C) | Various smaller labeled fragments | Ring opening and fragmentation |
| Microbial Degradation | Hydroxylated and de-halogenated labeled derivatives | Biotransformation |
This table provides hypothetical examples of how this compound could be used to determine degradation pathways.
Investigation of Transport Phenomena Across Biological Barriers (e.g., cell membrane models, in vitro systems)
Understanding how a drug crosses biological barriers, such as the intestinal epithelium, is fundamental to pharmacology. nih.gov In vitro models, including cell-based assays like the Caco-2 cell monolayer or artificial membrane systems like the parallel artificial membrane permeability assay (PAMPA), are widely used for this purpose. mdpi.comfrontiersin.org
This compound, when used in conjunction with these models, allows for the precise quantification of its transport. In a typical Caco-2 cell assay, the labeled compound is added to the apical (donor) side of the cell monolayer, and its appearance on the basolateral (receiver) side is monitored over time. ugent.be The use of a stable isotope-labeled internal standard is the gold standard for LC-MS quantification, as it corrects for variations in sample processing and instrument response. nih.gov By using this compound as the analyte and a different isotopically labeled version (e.g., 13C-labeled Epitizide) as the internal standard, researchers can achieve highly accurate and precise measurements of permeability.
This methodology helps to determine key transport parameters, such as the apparent permeability coefficient (Papp), and can be used to investigate the mechanisms of transport (e.g., passive diffusion, active transport, or efflux). vetscraft.com For example, by including inhibitors of specific transport proteins (like P-glycoprotein), researchers can determine if Epitizide is a substrate for these transporters. nih.govnih.gov The clear-cut analytical signal from this compound ensures that the measurements are not confounded by endogenous compounds or other experimental artifacts.
Permeability Studies Using Labeled Epitizide Derivatives
In these assays, this compound is added to one side of the cell monolayer (the apical or donor side), and its appearance on the other side (the basolateral or receiver side) is measured over time. The use of the isotopically labeled compound allows for highly sensitive and specific detection by liquid chromatography-mass spectrometry (LC-MS), distinguishing it from any endogenous interfering substances.
The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage across the monolayer, is calculated. nih.govnih.gov A high Papp value generally correlates with good intestinal absorption in vivo. escholarship.org
Table 1: Illustrative Permeability Data for a Labeled Thiazide Diuretic in Caco-2 Monolayers
| Compound | Direction of Transport | Papp (x 10⁻⁶ cm/s) |
| Labeled Thiazide | Apical to Basolateral (A→B) | 8.5 |
| Labeled Thiazide | Basolateral to Apical (B→A) | 17.2 |
This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a bidirectional permeability assay.
Efflux and Influx Transporter Activity Assessment
Many drugs are substrates for membrane transporters that can either facilitate their entry into cells (influx) or actively pump them out (efflux). These transporters play a crucial role in drug disposition and can be a source of drug-drug interactions. Thiazide diuretics are known to interact with various transporters, including the organic anion transporters (OATs) in the kidney. nih.govnih.gov
To investigate whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), bidirectional transport studies are conducted. evotec.comsigmaaldrich.com An efflux ratio is calculated by dividing the Papp value from the basolateral to apical (B→A) direction by the Papp value from the apical to basolateral (A→B) direction. evotec.com An efflux ratio greater than 2 is generally indicative of active efflux. evotec.com
To identify specific transporters involved, these assays can be performed in the presence of known transporter inhibitors. sigmaaldrich.com A reduction in the efflux ratio in the presence of a specific inhibitor suggests that the compound is a substrate for that transporter. For influx transporter studies, cells overexpressing a specific transporter, such as OAT1 or OAT3, can be used to measure the rate of uptake of this compound. nih.gov
Table 2: Illustrative Efflux and Influx Transporter Activity Data for a Labeled Thiazide Diuretic
| Assay Condition | Efflux Ratio (B-A/A-B) | Uptake in OAT1-expressing cells (pmol/mg protein/min) |
| Control | 2.8 | 150 |
| + Verapamil (P-gp inhibitor) | 1.2 | 145 |
| + Probenecid (OAT inhibitor) | 2.7 | 30 |
This table presents hypothetical data illustrating how inhibitors are used to identify specific transporter interactions.
Receptor-Ligand Binding Studies Utilizing Isotopic Probes (e.g., in vitro receptor binding assays)
Understanding the interaction of a drug with its molecular target is fundamental to pharmacology. Isotopically labeled ligands like this compound are essential tools for characterizing these interactions through in vitro receptor binding assays. giffordbioscience.comchelatec.comcalixar.com These assays typically use cell membranes or purified receptors.
Quantification of Binding Affinity and Occupancy
Saturation binding assays are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). giffordbioscience.comchelatec.com In these experiments, increasing concentrations of this compound are incubated with a fixed amount of the receptor preparation until equilibrium is reached. The amount of bound ligand is then measured.
The Kd value represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium and is a measure of the ligand's affinity for the receptor. A lower Kd value indicates a higher binding affinity. The Bmax value reflects the total concentration of receptors in the sample.
Table 3: Illustrative Saturation Binding Data for a Labeled Thiazide Diuretic
| Parameter | Value |
| Kd (nM) | 25 |
| Bmax (fmol/mg protein) | 500 |
This table presents hypothetical data from a saturation binding experiment.
Competition Binding Assays with Labeled Compounds
Competition binding assays are used to determine the binding affinity of unlabeled compounds, such as the parent drug epitizide or other potential ligands, by measuring their ability to compete with this compound for binding to the receptor. giffordbioscience.compnas.orgresearchgate.net
In these assays, a fixed concentration of this compound and varying concentrations of the unlabeled competitor are incubated with the receptor preparation. The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration). The inhibition constant (Ki) of the competitor can then be calculated from the IC50 value and the Kd of the labeled ligand. chelatec.com
Table 4: Illustrative Competition Binding Data for Unlabeled Epitizide
| Competitor | IC50 (nM) | Ki (nM) |
| Unlabeled Epitizide | 35 | 28 |
This table presents hypothetical data from a competition binding experiment, demonstrating the determination of the inhibition constant (Ki) for an unlabeled compound.
Quality Control and Reference Standard Management for Epitizide 15n2, D2
Certification and Traceability of Isotopic Reference Materials
The certification of an isotopic reference material like Epitizide-15N2, d2 is a comprehensive process that establishes its identity, purity, and assigned property values. This process ensures that the material is fit for its intended use in research and that its measurements are accurate and comparable across different laboratories and studies.
A key component of certification is establishing metrological traceability. sigmaaldrich.com This means that the assigned values of the reference material are linked to a recognized national or international standard through an unbroken chain of calibrations. sigmaaldrich.com In the United States, the National Institute of Standards and Technology (NIST) is a primary producer of certified reference materials (CRMs). labcompare.com For pharmaceutical-grade reagents, bodies like the United States Pharmacopeia (USP) provide crucial standards. labcompare.comalliancechemical.com
A Certificate of Analysis (CoA) is the primary document that accompanies a certified reference material. synzeal.comselcia.comlifescience.ca For a research-grade compound like this compound, the CoA provides a detailed summary of its characterization. This typically includes:
Identification: Confirmation of the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chromadex.com
Chemical Purity: The percentage of the desired compound, determined by chromatographic methods. chromadex.com
Isotopic Purity/Enrichment: The percentage of molecules that contain the stable isotopes at the specified positions. criver.com
Other Properties: Information on residual solvents, water content, and physical appearance. chromadex.com
Storage Conditions and Retest Date: Recommendations for long-term storage and the date by which the material should be re-analyzed to ensure its continued fitness for use. nucleosyn.com
The traceability of the reference material is documented through batch records and the CoA, which provides a clear audit trail of the material's origin, characterization, and handling. symeres.com
Purity Determination of this compound (Chemical and Isotopic)
The purity of this compound is assessed in two distinct but equally important aspects: chemical purity and isotopic purity.
Chromatographic techniques are the primary methods for determining the chemical purity of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the main compound from any impurities. moravek.com
For a non-volatile compound like Epitizide (B130304), HPLC is the more common method. The sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram produced shows a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is typically calculated as the ratio of the area of the main peak to the total area of all peaks.
Table 1: Illustrative Chromatographic Purity Data for this compound
| Analytical Method | Parameter | Specification | Result |
| HPLC-UV | Chemical Purity | ≥ 98.0% | 99.5% |
| GC-FID | Residual Solvents | As per ICH Q3C | Complies |
This table is for illustrative purposes only, based on typical data for analogous compounds.
Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired stable isotopes (¹⁵N and ²H in this case). Mass spectrometry (MS) is the definitive technique for this determination. lucerna-chem.ch High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the mass difference between the labeled and unlabeled isotopologues. researchgate.netnih.gov
The analysis involves comparing the measured isotopic distribution of the sample with the theoretical distribution for a given enrichment level. nih.gov The isotopic enrichment factor is a measure of the increase in the abundance of the stable isotopes in the labeled compound compared to their natural abundance.
Table 2: Illustrative Isotopic Purity Data for this compound
| Analytical Method | Parameter | Specification | Result |
| LC-MS/MS | Isotopic Enrichment (¹⁵N₂) | ≥ 98 atom % ¹⁵N | 99.2 atom % ¹⁵N |
| Isotopic Enrichment (d₂) | ≥ 98 atom % D | 99.6 atom % D | |
| Chemical Identity | Conforms to structure | Confirmed |
This table is for illustrative purposes only, based on typical data for analogous compounds.
Chromatographic Purity (e.g., HPLC, GC)
Long-Term Storage and Stability Protocols for Labeled Standards
Ensuring the long-term stability of this compound is crucial for its reliable use as a reference standard over time. Stability studies are conducted to establish appropriate storage conditions and a retest period or shelf life. chromatographyonline.com These studies are typically guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2). ich.org
Long-term stability studies involve storing the compound under recommended conditions for an extended period. ich.org For most pharmaceutical compounds, this is typically 25°C ± 2°C with 60% ± 5% relative humidity (RH). chromatographyonline.com The stability of the compound is monitored at specific time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) by analyzing its purity and other relevant quality attributes. ich.org
Accelerated stability studies, conducted under more stressful conditions (e.g., 40°C ± 2°C / 75% ± 5% RH), are used to predict the long-term stability and to identify potential degradation products. chromatographyonline.comich.org
Table 3: Illustrative Long-Term Stability Study Protocol and Results for this compound
| Storage Condition | Time Point (Months) | Purity (%) | Observations |
| 25°C / 60% RH | 0 | 99.5 | White crystalline solid |
| 12 | 99.4 | No change | |
| 24 | 99.3 | No change | |
| 36 | 99.2 | No change | |
| 40°C / 75% RH | 0 | 99.5 | White crystalline solid |
| 3 | 99.1 | No change | |
| 6 | 98.8 | Slight discoloration |
This table is for illustrative purposes only, based on typical data for analogous compounds.
For isotopically labeled compounds, it is also important to confirm that there is no isotopic exchange or degradation that could affect the isotopic enrichment over time.
Documentation and Regulatory Compliance for Research-Grade Labeled Compounds
While this compound is intended for research use only and not for direct administration to humans, its use in studies that will be part of regulatory submissions (e.g., for a new drug application) necessitates a high level of documentation and adherence to certain quality standards. freyrsolutions.comeupati.eu
For non-clinical studies conducted under Good Laboratory Practice (GLP), the reference standard must be thoroughly characterized, and this characterization must be documented. nih.gov The documentation should provide a complete history of the reference standard, including its synthesis, purification, characterization, and stability.
Key documentation includes:
A comprehensive Certificate of Analysis (CoA). synzeal.com
Detailed analytical method validation reports for the methods used to assess purity and identity.
Complete stability study reports, including the protocol and all data. ich.org
Traceability records linking the standard to its manufacturing batch. symeres.com
Adherence to these documentation practices ensures the integrity and reliability of the data generated using the research-grade labeled compound and facilitates regulatory review. freyrsolutions.com
Future Perspectives and Research Challenges for Isotopic Labeling in Drug Discovery and Development Excluding Human Clinical Data
Advances in Automated Synthesis of Isotopically Labeled Compounds
The synthesis of isotopically labeled compounds, such as Epitizide-15N2, d2, has traditionally been a labor-intensive and time-consuming process. However, recent years have witnessed significant strides in the automation of these intricate chemical syntheses. protheragen.aiadesisinc.com Automated synthesis platforms are revolutionizing the preparation of labeled molecules by offering enhanced speed, precision, and throughput. iba-radiopharmasolutions.com
These platforms integrate robotics, fluidics, and real-time monitoring to perform multi-step syntheses with minimal human intervention. iba-radiopharmasolutions.com For a molecule like this compound, an automated process would involve the precise delivery of deuterated and 15N-containing reagents at specific steps in the synthetic route. The use of technologies like flow chemistry, in conjunction with automation, allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final labeled product. adesisinc.com This is particularly crucial when dealing with expensive isotopically enriched starting materials.
| Feature | Manual Synthesis | Automated Synthesis |
| Throughput | Low | High |
| Reproducibility | Variable | High |
| Reagent Handling | Manual, prone to error | Precise, automated |
| Reaction Control | Limited | High |
| Data Logging | Manual | Automated, real-time |
| Suitability for this compound | Feasible but slow | Ideal for rapid analogue synthesis |
These automated systems not only accelerate the synthesis of individual compounds but also enable the rapid generation of a library of isotopically labeled analogues for structure-activity relationship (SAR) studies.
High-Throughput Screening Methodologies Incorporating Labeled Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against a biological target. researchgate.net The incorporation of isotopically labeled probes, such as a fluorescently tagged version of this compound, can significantly enhance the capabilities of HTS assays. nih.gov
One such application is in competitive binding assays. Here, a labeled probe binds to a target protein, and the displacement of this probe by a test compound from the library indicates a potential "hit." The isotopic labels in this compound can be leveraged in mass spectrometry-based HTS, a label-free detection method that offers high sensitivity and specificity. researchgate.net In this approach, the ratio of bound labeled probe to unbound probe is measured, providing a direct assessment of the test compound's binding affinity.
Furthermore, activity-based probes (ABPs) that are isotopically labeled can be used in complex biological mixtures, such as cell lysates, to identify specific enzyme inhibitors. plos.org An isotopically labeled version of Epitizide (B130304) could potentially be modified into an ABP to screen for novel protein targets or off-target effects. The use of such probes in HTS allows for a more physiologically relevant screening environment compared to purified protein assays. plos.org
| HTS Assay Type | Principle | Relevance for this compound |
| Competitive Binding | Displacement of a labeled ligand | Assessing binding affinity of new analogues |
| MS-Based HTS | Direct detection of labeled probe | Quantitative analysis of binding interactions |
| Activity-Based Probing | Covalent labeling of active enzymes | Identifying novel targets and off-target effects |
Computational Chemistry Approaches for Predicting Isotope Effects and Metabolic Fate
Computational chemistry has emerged as an indispensable tool in drug discovery, offering the ability to predict molecular properties and interactions, thereby reducing the need for extensive and costly experimental work. protheragen.ai For isotopically labeled compounds like this compound, computational models are particularly valuable for predicting kinetic isotope effects (KIEs) and metabolic fate.
The deuterium (B1214612) atoms in this compound can alter its metabolic profile by slowing down the rate of cytochrome P450 (CYP)-mediated oxidation at the deuterated positions. This is known as the deuterium kinetic isotope effect. ontosight.ai Computational methods, such as density functional theory (DFT), can be used to model the transition states of metabolic reactions and predict the magnitude of the KIE. researchgate.net This allows medicinal chemists to strategically place deuterium atoms to block or slow down undesirable metabolic pathways, thereby improving the pharmacokinetic properties of a drug candidate. ontosight.ai
Similarly, the presence of the 15N label can be used in conjunction with computational models to predict the metabolic fate of the molecule. nih.gov By analyzing the mass shifts in metabolites, researchers can identify and quantify different metabolic pathways. nih.gov Computational tools can simulate the enzymatic reactions involved in the metabolism of Epitizide and predict the structures of potential metabolites, which can then be confirmed experimentally using the 15N-labeled compound.
Emerging Applications of Multi-Labeled Compounds in Complex Biological Systems
The use of multi-labeled compounds, such as this compound, which contains both deuterium and nitrogen-15 (B135050), opens up new avenues for studying the behavior of drugs in complex biological systems. This dual-labeling strategy provides a more detailed and nuanced understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. chemicalsknowledgehub.comresearchgate.net
In preclinical ADME studies, the distinct mass signatures of the deuterium and nitrogen-15 isotopes allow for the simultaneous tracking of different parts of the Epitizide molecule. researchgate.net For instance, if the molecule undergoes metabolic cleavage, the fate of the different fragments can be followed independently. This is particularly useful for understanding complex metabolic pathways and identifying all drug-related material in biological matrices. acs.org
Furthermore, multi-labeling can be a powerful tool in stable isotope-resolved metabolomics (SIRM). nih.gov By introducing a multi-labeled drug into a biological system, researchers can trace its impact on endogenous metabolic networks. The 15N label can be tracked as it is incorporated into nitrogen-containing metabolites, while the deuterium label can provide information on carbon flux, offering a holistic view of the drug's mechanism of action and its effects on cellular metabolism. nih.govresearchgate.net
Challenges in Scaling Production and Reducing Cost for Specialized Isotopic Standards
Despite the significant advantages of using isotopically labeled compounds like this compound, several challenges remain, particularly in the areas of production scaling and cost reduction. The synthesis of these specialized isotopic standards is often complex and requires expensive starting materials. chemicalsknowledgehub.commusechem.com
Scaling up the production of a multi-labeled compound from milligram to gram quantities for extensive preclinical studies presents significant hurdles. The availability of isotopically enriched precursors can be limited, and the synthetic routes often need to be re-optimized for larger scales. chemicalsknowledgehub.comalmacgroup.com The purification of the final product to the high standards required for pharmaceutical research also adds to the complexity and cost. almacgroup.com
Q & A
Q. What strategies resolve discrepancies in metabolic flux data when using Epitizide-<sup>15</sup>N2, d2 for isotopic tracing in longitudinal studies?
- Methodological Answer : Apply kinetic modeling (e.g., compartmental analysis) to distinguish between isotopic dilution and metabolic turnover. Validate tracer incorporation using time-course sampling and orthogonal techniques like <sup>13</sup>C-NMR. Address batch-to-batch variability in labeled compound purity through rigorous quality control. Cross-reference findings with existing literature to identify systemic biases .
Q. How can researchers design experiments to isolate isotopic effects of <sup>15</sup>N and deuterium in Epitizide-<sup>15</sup>N2, d2 during enzyme inhibition assays?
- Methodological Answer : Conduct parallel experiments with singly labeled analogs (e.g., Epitizide-<sup>15</sup>N2 and Epitizide-d2) to deconvolute kinetic isotope effects (KIEs). Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding affinity changes. Statistically compare results via ANOVA with post-hoc tests (p <0.05 significance threshold). Ensure controls account for solvent isotope effects .
Q. What frameworks ensure ethical and methodologically sound use of Epitizide-<sup>15</sup>N2, d2 in multi-omics studies integrating proteomics and metabolomics data?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study scope. Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis framing. Implement data harmonization protocols (e.g., standardized metadata tags) to align LC-MS proteomics and GC-MS metabolomics datasets. Address ethical concerns via institutional review board (IRB) approval for human-derived samples .
Data Reporting and Validation
Q. How should researchers address conflicting results in isotopic enrichment ratios reported across independent studies using Epitizide-<sup>15</sup>N2, d2?
- Methodological Answer : Perform meta-analysis to identify common confounding variables (e.g., sample preparation protocols, instrument calibration). Replicate key experiments under standardized conditions and publish raw datasets in open-access repositories. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
Q. What quality control measures are critical when synthesizing Epitizide-<sup>15</sup>N2, d2 for high-sensitivity tracer studies?
- Methodological Answer : Implement in-process controls (IPCs) during synthesis, such as thin-layer chromatography (TLC) for reaction monitoring. Validate final products via triple-quadrupole MS for isotopic purity and differential scanning calorimetry (DSC) for crystallinity. Document lot-specific certificates of analysis (CoA) and archive samples for long-term stability testing .
Cross-Disciplinary Applications
Q. What role can Epitizide-<sup>15</sup>N2, d2 play in validating computational models of drug metabolism?
- Methodological Answer : Use experimentally derived pharmacokinetic data (e.g., clearance rates, volume of distribution) to parameterize in silico models (e.g., physiologically based pharmacokinetic (PBPK) modeling). Compare predicted vs. observed metabolite profiles using receiver operating characteristic (ROC) curves. Publish model code and datasets to enable community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
